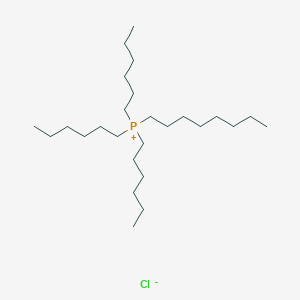

Trihexyl(octyl)phosphonium chloride, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trihexyl(octyl)phosphonium chloride, also known as CYPHOS® IL 356, is a phosphonium ionic liquid . It has a molecular formula of C26H56ClP . It is colorless to pale yellow in appearance .

Synthesis Analysis

Trihexyl(octyl)phosphonium chloride can be synthesized by reacting Na[BOB] powder with trihexyl(tetradecyl)phosphonium chloride in an equimolar ratio in dichloromethane. The reaction mixture is stirred for 20 hours at room temperature .

Molecular Structure Analysis

The molecular structure of Trihexyl(octyl)phosphonium chloride is represented by the formula C26H56ClP . More detailed structural information can be obtained from NMR studies .

Chemical Reactions Analysis

The thermal stability of Trihexyl(octyl)phosphonium chloride has been studied using dynamic TGA . It has been reported that the presence of oxygen leads to a lower thermal stability, while adding metal chlorides to the ionic liquid causes an increase in the thermal stability .

作用机制

Target of Action

Trihexyl(octyl)phosphonium chloride is a phosphonium-based ionic liquid It’s known that such ionic liquids are often used in organic synthesis reactions or separation processes, where they interact with various reactants and catalysts .

Mode of Action

It’s known that phosphonium-based ionic liquids can act as phase transfer catalysts, facilitating the migration of a reactant from one phase to another . They can also serve as solvents in various chemical reactions .

Biochemical Pathways

In the context of its use in chemical reactions, it may influence various pathways depending on the specific reactants and conditions .

Result of Action

The results of Trihexyl(octyl)phosphonium chloride’s action are largely dependent on its application. In chemical reactions, it can facilitate the reaction process and improve the efficiency of the reaction . The specific molecular and cellular effects can vary widely based on the context of its use .

Action Environment

The action of Trihexyl(octyl)phosphonium chloride can be influenced by various environmental factors. The presence of oxygen leads to a lower thermal stability, while adding metal chlorides to the ionic liquid causes an increase in the thermal stability .

实验室实验的优点和局限性

The main advantage of using trihexyl(octyl)phosphonium chloride in laboratory experiments is its low cost and easy availability. It is also non-toxic and non-carcinogenic, making it safe to use in experiments. However, it is not very soluble in water, and it can form complexes with transition metals, which can slow down the rate of the reaction.

未来方向

In the future, trihexyl(octyl)phosphonium chloride could be used in the development of more efficient catalysts for organic synthesis. It could also be used in the development of more effective drugs for the treatment of bacterial, fungal, and viral infections. Additionally, it could be used in the development of new materials with improved properties. Finally, it could be used in the development of new methods for the purification of proteins.

合成方法

Trihexyl(octyl)phosphonium chloride is synthesized by reacting trihexylphosphine with anhydrous hydrochloric acid. The reaction is typically carried out at room temperature, and the product is isolated by precipitation with anhydrous ethanol.

科学研究应用

Trihexyl(octyl)phosphonium chloride is used in a variety of laboratory experiments, including the synthesis of organic compounds, the purification of proteins, and the study of enzyme-catalyzed reactions. It is also used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

安全和危害

属性

IUPAC Name |

trihexyl(octyl)phosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.ClH/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHKYZZEWNRUFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56ClP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)